molecular formula C13H13BrClNO B2755962 4-Bromo-2-(4-methylphenoxy)aniline hydrochloride CAS No. 1989671-34-2

4-Bromo-2-(4-methylphenoxy)aniline hydrochloride

Cat. No.: B2755962
CAS No.: 1989671-34-2
M. Wt: 314.61
InChI Key: KIXQUSKQQVGDES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-(4-methylphenoxy)aniline hydrochloride is a chemical compound with the molecular formula C13H13BrClNO and a molecular weight of 314.61 g/mol . It is commonly used as a versatile small molecule scaffold in research and development . The compound is characterized by the presence of a bromine atom, a methylphenoxy group, and an aniline moiety, making it a valuable intermediate in various chemical syntheses.

Scientific Research Applications

4-Bromo-2-(4-methylphenoxy)aniline hydrochloride has a wide range of applications in scientific research:

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may be harmful if inhaled .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(4-methylphenoxy)aniline hydrochloride typically involves the reaction of 4-bromo-2-nitroaniline with 4-methylphenol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The nitro group is then reduced to an amine using a reducing agent such as palladium on carbon (Pd/C) and hydrogen gas .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is typically purified by recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(4-methylphenoxy)aniline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Products include derivatives with various functional groups replacing the bromine atom.

    Oxidation: Products include nitroso and nitro derivatives.

    Reduction: The primary amine derivative is formed.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(4-methylphenoxy)aniline hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s effects are mediated through pathways involving signal transduction, gene expression, or metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-(4-methylphenoxy)aniline hydrochloride is unique due to the presence of the methylphenoxy group, which imparts distinct chemical and physical properties. This makes it a valuable intermediate in the synthesis of various complex molecules and enhances its utility in diverse research applications .

Properties

IUPAC Name

4-bromo-2-(4-methylphenoxy)aniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO.ClH/c1-9-2-5-11(6-3-9)16-13-8-10(14)4-7-12(13)15;/h2-8H,15H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIXQUSKQQVGDES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=C(C=CC(=C2)Br)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.